
3-(2-fluorophenyl)-5-methyl-4H-1,2,4-triazole
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its class or family of compounds and its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound. The analysis would discuss the arrangement of atoms, the type of bonds between them, and the overall shape of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties. These can include its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Molecular Interactions
- Intermolecular Interactions Analysis: The synthesis and characterization of biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives, reveal their crystallization behavior and intermolecular interactions like C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions, offering insights into molecular packing and stability. These interactions are crucial for designing molecules with desired physical and chemical properties (Shukla et al., 2014).
Synthesis and Characterization
- Synthesis Techniques: A range of 1,2,4-triazole derivatives containing a 2-fluorophenyl substituent have been synthesized, showcasing long-range fluorine-proton coupling. This highlights the synthetic accessibility and structural characterization of these compounds, which are essential for further applications in medicinal chemistry and material science (Kane et al., 1995).
Biological Significance
- Antimicrobial Properties: New classes of 1,2,4-triazole derivatives have been synthesized, showing enhanced pharmacological properties through alkyl, alkoxy, and halogen substituents, demonstrating significant antimicrobial activity. This application is vital for developing new antibiotics and antifungal agents (Desabattina et al., 2014).
Advanced Material Applications
- Fluorescent Probes and Sensors: Derivatives of 1,2,4-triazoles are being explored for their potential in creating fluorescent probes for sensing pH and metal cations, based on their photophysical properties. These applications are critical for environmental monitoring, biological research, and the development of diagnostic tools (Tanaka et al., 2001).
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound. It can also include information about its toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, areas of its chemistry that need further exploration, or ways its synthesis could be improved.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry professional or researcher.
properties
IUPAC Name |
3-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUCZOIYDBZYFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-5-methyl-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



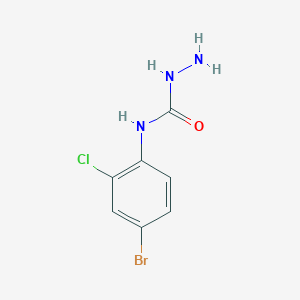
![8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B1523139.png)
![4-[4-(Chloromethyl)benzoyl]morpholine](/img/structure/B1523140.png)

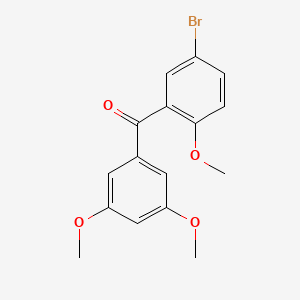
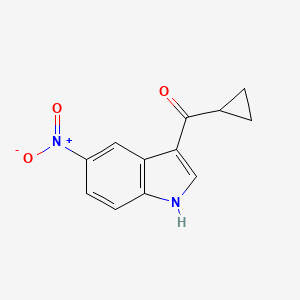
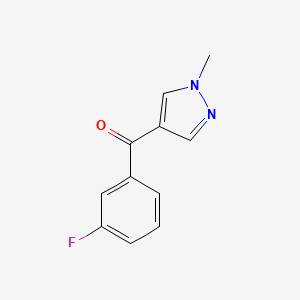
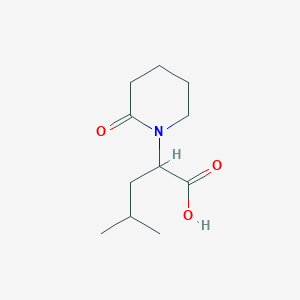
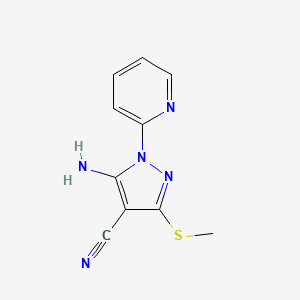
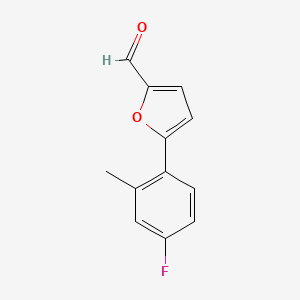
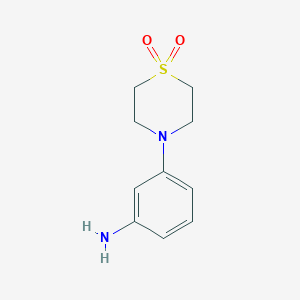
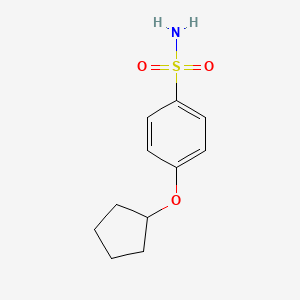

![1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523160.png)